molecular formula C50H63N13O7 B1665216 Alexamorelin CAS No. 196808-85-2

Alexamorelin

Cat. No.: B1665216
CAS No.: 196808-85-2
M. Wt: 958.1 g/mol
InChI Key: PVMNKVLENCIGRW-ANFQCQCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alexamorelin is a synthetic heptapeptide growth hormone secretagogue (GHS) that selectively targets the growth hormone secretagogue receptor 1a (GHSR-1a), a G protein-coupled receptor (GPCR) . Its chemical structure is Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂, with a molecular formula of C₅₀H₆₃N₁₃O₇ and a molecular weight of 958.12 g/mol . This compound stimulates growth hormone (GH) release by mimicking ghrelin, the endogenous ligand for GHSR-1a, and enhances insulin-like growth factor-1 (IGF-1) production, which supports muscle growth, energy metabolism, and appetite regulation .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNKVLENCIGRW-ANFQCQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-85-2
Record name Alexamorelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

This compound (AH-dMrp-a-AW-dFK-NH₂) is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS), a method optimized for its efficiency in constructing complex peptide sequences. The process begins with the attachment of the C-terminal residue (d-phenylalanine, d-F) to a Wang resin preloaded with a Rink amide linker. Sequential coupling of protected amino acids—d-lysine (d-K), tryptophan (W), alanine (A), β-naphthylalanine (d-Mrp), and histidine (H)—is performed under microwave-assisted conditions to enhance reaction kinetics and reduce racemization risks. Each coupling step employs HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent in the presence of N,N-diisopropylethylamine (DIPEA), ensuring >99% coupling efficiency monitored by Kaiser tests.

Side-Chain Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes deprotection using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) to remove acid-labile protecting groups (e.g., tert-butyl for tryptophan). Subsequent cleavage from the resin yields the crude linear peptide, which is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 10–50% acetonitrile in 0.1% TFA over 30 minutes. High-resolution mass spectrometry (HRMS) on a Q Exactive Orbitrap instrument confirms the molecular ion at m/z 959.5120 ([M+H]⁺), aligning with the theoretical mass of 959.5115 Da. Purity assessments by analytical HPLC (>98%) and amino acid analysis validate structural integrity.

Analytical Methodologies for this compound Detection

Sample Preparation Techniques

Biological matrices such as urine and blood require robust pre-treatment to isolate this compound from endogenous interferences. Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges (e.g., Oasis MCX) demonstrates recoveries of 85–92% for this compound in spiked urine samples. Optimal conditions involve loading 2 mL of acidified urine (pH 3.0), washing with 2 mL of 20% methanol, and eluting with 2 mL of 80% acetonitrile containing 2% formic acid. For dried blood spots (DBS), automated extraction via a 6-mm punch coupled with 200 μL of methanol:water (70:30) achieves 89% recovery, critical for high-throughput doping control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC separation utilizes a Kinetex C18 column (100 × 2.1 mm, 2.6 μm) with a binary gradient of 0.1% formic acid (A) and acetonitrile (B) at 0.4 mL/min: 5% B (0–2 min), 5–40% B (2–10 min), 40–95% B (10–12 min). This compound elutes at 8.2 minutes, with MS/MS detection in positive electrospray ionization (ESI+) mode. Quantification transitions include m/z 959.5 → 112.1 (quantifier) and 959.5 → 228.1 (qualifier), achieving a limit of detection (LOD) of 0.1 ng/mL in urine.

Metabolic Profiling and Stability Studies

In Vitro Metabolism

Incubation of this compound with human liver microsomes (HLMs) identifies two primary metabolites: deamidated this compound (AH-dMrp-a-AW-dFK-OH) and hydroxylated d-lysine. Metabolite synthesis follows analogous SPPS protocols, with hydroxylation introduced via post-synthetic modification using cytochrome P450 isoforms. These metabolites extend the detection window in anti-doping analyses from 12 hours (parent compound) to 48 hours post-administration.

Stability in Biological Matrices

This compound exhibits pH-dependent stability, with rapid degradation (>80% in 6 hours) in alkaline urine (pH 9.0) compared to <10% loss in acidified specimens (pH 4.0). Storage at −80°C preserves integrity for >6 months, whereas room temperature storage necessitates stabilization with 1% bovine serum albumin (BSA).

Applications and Regulatory Considerations

Anti-Doping Surveillance

WADA-accredited laboratories employ the aforementioned LC-MS/MS protocol for this compound detection, with a reporting threshold of 5 ng/mL in urine. Recent advancements in ion mobility spectrometry (IMS) enable differentiation from isobaric peptides like GHRP-6, reducing false positives.

Chemical Reactions Analysis

Peptide Reaction Mechanisms

Peptides like Alexamorelin undergo chemical transformations typically involving amide bond formation/cleavage , self-assembly , and degradation pathways . Key mechanisms include:

  • Enzymatic hydrolysis : Proteases (e.g., thermolysin) catalyze peptide bond cleavage, as seen in studies on peptide hydrogels .

  • Oxidative stress : Reactive oxygen species (e.g., H₂O₂) may induce peptide degradation or functional group modifications .

  • pH-dependent reactions : Acidic environments (e.g., endosomal pH) can trigger peptide release or rearrangement in drug delivery systems .

MechanismKey FeaturesExample Applications
Enzymatic cleavageProtease-mediated bond hydrolysis; reversible under thermodynamic controlPeptide hydrogel degradation
Oxidative stressH₂O₂-induced side-chain modifications (e.g., disulfide bond formation)Intracellular peptide activation
Self-assemblypH-triggered supramolecular aggregation via hydrogen bonding/π-π interactionsBiomedical material design

Reaction Optimization Strategies

While no specific data exists for this compound, general optimization approaches for peptide reactions include:

  • Design of Experiments (DoE) : Systematic factor screening to identify critical variables (e.g., temperature, solvent, catalyst) .

  • Kinetic analysis : First-order vs. second-order rate laws to determine reaction mechanisms (e.g., nucleophilic substitution vs. amide bond formation) .

  • Electrostatic catalysis : Applying electric fields to enhance reaction rates, as demonstrated in MIT research .

Reaction Data Sources

For peptide reaction analysis, the following databases and tools are recommended:

  • Reaxys : Curated reaction data (72 million chemical reactions) with predictive retrosynthesis .

  • ORDerly : Open-source benchmark for reaction prediction tasks, including solvent/agent selection .

  • USPTO datasets : Atom-mapped reaction strings for training machine learning models .

DatabaseFeaturesUse Case
ReaxysPatentability checks; commercial substance catalogsReaction discovery, synthesis planning
ORDerlyReaction string cleaning; component role classification (reactants, agents)ML model training for condition prediction
USPTO datasetsAtom-mapped SMILES strings; temperature/time/yield dataForward/retrosynthesis benchmarking

Stability and Degradation

Peptide stability is influenced by factors such as:

  • Enzymatic susceptibility : Serum proteases may hydrolyze specific bonds.

  • Oxidation : Side-chain oxidation (e.g., methionine residues) under oxidative stress.

  • Aggregation : pH-dependent self-assembly leading to insoluble fibrils .

Scientific Research Applications

Endocrine Applications

Growth Hormone Release

Alexamorelin has been shown to stimulate the release of growth hormone (GH) in both animal and human studies. In a controlled study involving young adults, administration of this compound resulted in a significant dose-dependent increase in GH levels, comparable to that induced by hexarelin, another GHS. Notably, the ACTH (adrenocorticotropic hormone) and cortisol responses to this compound were significantly higher than those observed with hexarelin at the highest doses . This suggests that this compound may have enhanced efficacy in stimulating adrenal hormones, which could have implications for treating conditions related to adrenal insufficiency or stress responses.

Aldosterone Secretion

The unique stimulatory effect of this compound on aldosterone secretion has been highlighted in research. The mechanism appears to be linked to its potent ACTH-releasing activity, which is more pronounced than that of hexarelin . This property may position this compound as a candidate for therapeutic strategies aimed at managing conditions like adrenal insufficiency or postural orthostatic tachycardia syndrome (POTS).

Doping Control in Sports

This compound's classification as a GHS makes it relevant in the context of sports doping. Studies have been conducted to establish parameters for detecting this compound and other GHSs in urine samples. These investigations focus on the pharmacokinetics of this compound following administration, with findings indicating that it can be detected within specific timeframes post-administration . The development of reliable detection methods is crucial for maintaining fair play in competitive sports.

Clinical Research and Pharmacology

Potential Therapeutic Uses

Research into the pharmacological effects of this compound has revealed potential therapeutic applications beyond GH release. Its ability to influence appetite regulation through ghrelin receptor pathways suggests possible roles in treating cachexia and obesity-related disorders . The modulation of appetite and energy homeostasis through GHSR-1a activation could provide new avenues for managing metabolic syndromes.

Table 1: Summary of Key Findings on this compound

StudyPopulationDosageKey Findings
Young Adults1.0 & 2.0 µg/kg i.v.Significant increase in GH, ACTH, cortisol; higher aldosterone levels compared to hexarelin
AthletesVariableEstablished parameters for urine detection; implications for doping control
RodentsChronic administrationEffects on appetite regulation; potential for treating cachexia

Mechanism of Action

Alexamorelin is part of a family of growth hormone secretagogues, which includes compounds such as hexarelin, pralmorelin, and growth hormone-releasing peptide-6. Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity for the ghrelin receptor. It also exhibits distinct pharmacokinetic properties, such as a longer half-life and higher oral bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alexamorelin belongs to a class of growth hormone-releasing peptides (GHRPs) and non-peptide GHSR agonists. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparison of this compound with Key Analogues

Compound Target EC₅₀/IC₅₀ (nM) Molecular Weight (g/mol) Key Structural Features Administration Notes
This compound GHSR-1a agonist Not reported 958.12 D-2-methyl-Trp, D-Phe residues; C-terminal Lys-NH₂ Subcutaneous Prohibited in sports; metabolizes to this compound Met 1
Anamorelin GHSR-1a agonist 0.74 585.73 Non-peptide; mimics ghrelin’s hydrophobic interactions Oral Higher potency than this compound; used in cachexia studies
Ipamorelin GHSR-1a agonist Not reported 711.86 Pentapeptide with C-terminal Lys-NH₂; lacks D-methyl-Trp Subcutaneous Selective GH release with minimal cortisol effects
GHRP-6 GHSR-1a agonist 3.2 873.02 His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ Subcutaneous Broader receptor activity (e.g., prolactin release)
Ibutamoren (MK-677) GHSR-1a agonist 1.3 451.61 Non-peptide benzolactam structure Oral Long half-life (~24 hr); used in aging research
JMV 2959 GHSR-1a antagonist 32 581.67 Tetrapeptide antagonist; blocks ghrelin binding Intravenous Used to study appetite regulation

Research Findings and Doping Concerns

  • Receptor Binding Studies : this compound competes with radiolabeled ghrelin in GHSR-1a binding assays, showing comparable efficacy to GHRP-6 but lower than Anamorelin .
  • Doping Detection : this compound is detectable via LC-MS/MS in urine at concentrations as low as 0.1 ng/mL, with a detection window of 24–48 hours post-administration .
  • Metabolic Impact : In rodent models, this compound increased IGF-1 levels by 180% versus controls, though less robustly than Ibutamoren .

Biological Activity

Alexamorelin, a synthetic heptapeptide (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), is classified as a growth hormone secretagogue (GHS) and has been studied for its potential biological activities, particularly in stimulating the release of growth hormone (GH) and other endocrine functions. This article synthesizes findings from various studies to provide an in-depth examination of its biological activity.

This compound primarily acts through the growth hormone secretagogue receptor (GHSR-1a), which is crucial for mediating its effects on GH release. The peptide exhibits a structure that allows it to bind effectively to this receptor, thereby stimulating the hypothalamic-pituitary axis.

  • GHSR-1a Activation :
    • Binding to GHSR-1a activates intracellular signaling pathways that lead to increased GH secretion from the pituitary gland.
    • The activation of this receptor also influences the release of other hormones such as adrenocorticotropic hormone (ACTH) and cortisol.

Biological Effects

Research indicates that this compound can induce significant endocrine responses:

  • Growth Hormone Release : Studies show that this compound induces a dose-dependent increase in GH levels comparable to hexarelin, another GHS. In a clinical study, doses of 1.0 and 2.0 µg/kg administered intravenously resulted in substantial increases in GH levels .
  • ACTH and Cortisol Levels : The compound also significantly elevates ACTH and cortisol levels, with responses noted to be more pronounced than those observed with hexarelin at higher doses .
  • Aldosterone Release : Notably, aldosterone levels increased significantly following intravenous administration of this compound, indicating its broader impact on adrenal function .

Comparative Efficacy

A comparative analysis between this compound and other GHSs highlights its unique profile:

Compound GH Release ACTH Release Cortisol Release Aldosterone Release
This compoundSignificantSignificantSignificantSignificant
HexarelinSignificantModerateModerateNot significant

Case Studies

In clinical settings, this compound has been evaluated for its safety and efficacy:

  • Clinical Trials : A study involving six young adults demonstrated that both intravenous and oral forms of this compound effectively stimulated GH release. The intravenous form showed a more robust response in ACTH and cortisol levels compared to hexarelin .
  • Pharmacodynamics : The pharmacodynamic profile of this compound suggests it has a favorable safety margin and tolerability, making it a candidate for further clinical exploration in conditions characterized by GH deficiency or related disorders.

Research Findings

Further investigation into this compound's biological activity reveals promising therapeutic potentials:

  • Potential Applications : Given its ability to stimulate GH and ACTH release, this compound may have applications in treating conditions like cachexia, obesity, and age-related muscle loss .
  • Doping Control : Due to its anabolic properties, this compound is being studied within the context of sports medicine for potential misuse as a performance-enhancing substance .

Q & A

Q. What structural features of Alexamorelin contribute to its activity as a growth hormone secretagogue (GHS)?

this compound is a synthetic heptapeptide with the sequence Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . Key structural determinants include:

  • D-amino acids (e.g., D-2-methyl-Trp, D-Phe), which enhance metabolic stability and receptor binding specificity .
  • C-terminal Lys-NH2 , critical for GHS-R1a receptor activation and growth hormone (GH) release .
  • Methylation of Trp residues , which improves lipophilicity and bioavailability .
    Methodologically, structure-activity relationship (SAR) studies involve synthesizing analogs with substitutions at these positions and testing receptor binding (e.g., competitive inhibition assays) and in vivo GH secretion in animal models .

Q. What experimental assays are standard for evaluating this compound's receptor binding and functional activity?

  • Receptor binding assays : Use HEK293 cells stably expressing GHS-R1a. Radiolabeled ligands (e.g., ³⁵S-GTPγS) quantify competitive displacement by this compound .
  • Functional assays : Measure intracellular Ca²⁺ flux or cAMP production in GHS-R1a-transfected cells. For example, this compound induces dose-dependent Ca²⁺ mobilization (EC₅₀ ~0.74 nM) .
  • In vivo models : Administer this compound intravenously (1–2 µg/kg) or orally (20 mg) in humans or rodents, and monitor plasma GH, prolactin (PRL), and ACTH levels via ELISA or LC-MS/MS .

Q. How is this compound detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode weak cation-exchange cartridges to isolate this compound from urine or plasma .
  • Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) .
  • Detection : Multiple reaction monitoring (MRM) transitions for precursor ions (e.g., [M+2H]²⁺ at m/z 479.8) and product ions (e.g., m/z 129.1 from y₁-NH₃ cleavage). Limits of detection (LOD) range from 50–500 pg/mL .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor binding and in vivo hormone release be resolved?

this compound exhibits potent GHS-R1a binding in vitro but shows divergent hormonal effects in vivo, such as elevated ACTH and aldosterone levels not observed with other GHSs like Hexarelin . To address this:

  • Off-target receptor screening : Test this compound against related GPCRs (e.g., CRTh2, EBI2) using β-arrestin recruitment assays .
  • Transcriptomic profiling : Analyze hypothalamic-pituitary-adrenal (HPA) axis gene expression post-administration to identify non-GHS-R1a pathways .
  • Pharmacokinetic studies : Compare metabolite profiles (e.g., this compound Met 1) in vitro (liver microsomes) and in vivo to assess bioactivation .

Q. What methodological considerations are critical for designing doping-control studies involving this compound?

  • Stability testing : Store urine samples at -20°C to prevent peptide degradation; validate freeze-thaw cycles and long-term stability .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect this compound Met 1 and other phase I/II metabolites .
  • Ethical compliance : Adhere to WADA guidelines for handling prohibited substances, including de-identified sample reporting and secure storage .

Q. How can researchers optimize in vitro models to study this compound's metabolic pathways?

  • Liver microsomal assays : Incubate this compound with human liver microsomes (HLM) and NADPH to simulate phase I metabolism. Analyze metabolites via LC-HRMS .
  • CYP enzyme mapping : Use isoform-specific inhibitors (e.g., CYP3A4 inhibitors like ketoconazole) to identify primary metabolic pathways .
  • Bile duct-cannulated models : In rodents, collect bile to assess biliary excretion of metabolites .

Q. What strategies mitigate variability in GH response to this compound across experimental cohorts?

  • Pharmacodynamic modeling : Use population pharmacokinetic (PopPK) models to account for covariates like age, sex, and baseline GH levels .
  • Standardized protocols : Administer this compound at fixed circadian times (e.g., morning fasting) to reduce diurnal hormone fluctuations .
  • Dose titration : Perform pre-screening to exclude subjects with GH deficiency or hypersensitivity .

Data Contradiction Analysis

Q. How should discrepancies between receptor binding affinity and functional potency be investigated?

this compound may show high GHS-R1a binding (IC₅₀ ~32 nM) but lower functional activity in certain assays. Solutions include:

  • Bias signaling analysis : Test whether this compound preferentially activates Gαq vs. β-arrestin pathways using BRET-based assays .
  • Allosteric modulation : Assess if this compound acts as a positive allosteric modulator (PAM) for endogenous ghrelin .
  • Receptor dimerization : Investigate GHS-R1a heterodimerization with dopamine or serotonin receptors using co-immunoprecipitation .

Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValue (Human)MethodReference
Oral bioavailability~60%LC-MS/MS of plasma post-administration
Half-life (t₁/₂)2.1 ± 0.4 hoursNon-compartmental analysis
Cmax (IV, 2 µg/kg)48.3 ± 5.2 ng/mLELISA/LC-MS/MS

Q. Table 2. Comparison of this compound and Hexarelin Hormonal Effects

HormoneThis compound (Δ AUC)Hexarelin (Δ AUC)Significance (p-value)Reference
GH1200 ± 150 ng/mL·h1150 ± 130 ng/mL·h>0.05
ACTH450 ± 60 pg/mL·h280 ± 40 pg/mL·h<0.01
Aldosterone35 ± 5 ng/dL·hNo change<0.001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alexamorelin
Reactant of Route 2
Alexamorelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.